molecular formula C19H18FNO6S B407687 2-methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

2-methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B407687
M. Wt: 407.4g/mol
InChI Key: NTJJSBLBUWPNPT-UHFFFAOYSA-N
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Description

2-methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran core, which is known for its biological activity, and a sulfonylamino group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-hydroxyacetophenone, with a suitable reagent like polyphosphoric acid.

    Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced via a sulfonylation reaction. This involves reacting the benzofuran derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves esterification to introduce the 2-methoxyethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the benzofuran with 2-methoxyethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential pharmacological properties can be explored. The sulfonylamino group is known to enhance the bioactivity of molecules, making this compound a candidate for drug development studies.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. The benzofuran core is present in many bioactive molecules, suggesting that this compound might exhibit similar properties, such as anti-inflammatory or anticancer activity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The sulfonylamino group could enhance binding affinity to these targets, while the benzofuran core could modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-benzofuran-3-carboxylate: Lacks the sulfonylamino group, potentially reducing its bioactivity.

    5-[(4-Fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate: Lacks the 2-methoxyethyl ester group, which might affect its solubility and pharmacokinetics.

Uniqueness

2-methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of its functional groups. The presence of both the sulfonylamino group and the 2-methoxyethyl ester enhances its potential bioactivity and solubility, making it a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C19H18FNO6S

Molecular Weight

407.4g/mol

IUPAC Name

2-methoxyethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H18FNO6S/c1-12-18(19(22)26-10-9-25-2)16-11-14(5-8-17(16)27-12)21-28(23,24)15-6-3-13(20)4-7-15/h3-8,11,21H,9-10H2,1-2H3

InChI Key

NTJJSBLBUWPNPT-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)OCCOC

Origin of Product

United States

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